![molecular formula C13H14N4S B2570489 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine CAS No. 1032098-46-6](/img/structure/B2570489.png)

3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

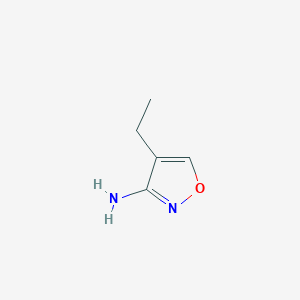

The compound “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrrole ring, a thiophene ring, and a pyrazole ring . Pyrrole is a five-membered aromatic heterocycle, like thiophene and pyrazole, but with a nitrogen atom instead of sulfur or another nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The exact structure would depend on the specific arrangement and bonding of these rings .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings. Pyrroles, for example, are particularly reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, heterocyclic compounds like this tend to be relatively stable and may exhibit aromaticity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Heterocyclic compounds, including pyrazole and thiophene derivatives, are fundamental in developing novel catalytic processes. They serve as key building blocks in organic synthesis, particularly in constructing complex molecules via multi-component reactions (MCRs), which are valued for their atom economy and eco-friendly approach. Such synthetic strategies enable the creation of fused heterocyclic derivatives, showcasing the compound's relevance in medicinal chemistry and pharmaceutical development (Parmar, Vala, & Patel, 2023).

Antifungal and Antimicrobial Applications

Compounds with pyrazole and thiophene moieties have shown promising antifungal and antimicrobial activities. A review of small molecules against Fusarium oxysporum highlights the antifungal properties of similar compounds, underlining their potential in addressing plant diseases and contributing to agricultural biosecurity (Kaddouri et al., 2022).

Drug Discovery and Medicinal Chemistry

Heterocyclic scaffolds are instrumental in drug discovery, offering a rich source of pharmacophores for designing new therapeutic agents. Their structural diversity and ability to interact with various biological targets make them indispensable in developing drugs with antiviral, anticancer, analgesic, and anti-inflammatory activities. The pyrazole moiety, in particular, is recognized for its role in many biologically active compounds, further emphasizing the importance of such structures in medicinal chemistry and pharmaceutical research (Dar & Shamsuzzaman, 2015).

Advanced Materials and Supramolecular Chemistry

The incorporation of heterocyclic units into supramolecular assemblies is an area of growing interest. These compounds can form the basis for developing novel materials with tailored properties, such as molecular sensors, light-harvesting systems, and nanoscale devices. The versatility and electronic properties of heterocyclic compounds, including those similar to the compound , make them suitable for a wide range of applications in materials science (Ballester, 2011).

Wirkmechanismus

Target of Action

The primary target of the compound 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine, also known as Pyrrothiogatain, is the GATA family of proteins . These proteins are transcription factors that play a crucial role in cell differentiation and development .

Mode of Action

This compound interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This inhibition disrupts the interaction between GATA3 and SOX4 .

Biochemical Pathways

The compound affects the Th2 cell differentiation pathway . By inhibiting the DNA-binding activity of GATA3, it suppresses Th2 cell differentiation without impairing Th1 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . These effects could potentially influence immune responses and have implications for conditions where Th2 cells play a role.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that pyrrole compounds, such as this one, often interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and functional groups present in the compound.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

The metabolic pathways involving 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine are not well characterized. It is likely that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Eigenschaften

IUPAC Name |

5-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4S/c1-8-3-4-9(2)17(8)13-10(5-6-18-13)11-7-12(14)16-15-11/h3-7H,1-2H3,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOJQQYODKWQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CS2)C3=CC(=NN3)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2570406.png)

![1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine](/img/structure/B2570407.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate](/img/structure/B2570409.png)

![ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2570411.png)

![N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2570415.png)

![2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2570418.png)

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2570424.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide](/img/structure/B2570429.png)